N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O3/c18-13-3-1-2-4-14(13)23-10-8-22(9-11-23)7-6-19-16(24)17(25)20-15-5-12-26-21-15/h1-5,12H,6-11H2,(H,19,24)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVOBAYHJFUMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide, identified by its CAS number 877633-27-7, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula : C26H29FN4O4
Molecular Weight : 480.5 g/mol
IUPAC Name : this compound
The compound features a piperazine ring substituted with a fluorophenyl group and an isoxazole moiety, which are critical for its biological activity.
This compound has shown notable interactions with several biological macromolecules:
- Inhibition of α-Amylase : This compound has been reported to inhibit α-amylase, an enzyme crucial for carbohydrate metabolism. The inhibition suggests potential applications in managing conditions like diabetes by regulating glucose absorption.
- Effects on Nucleoside Transporters : It has demonstrated inhibitory effects on the uptake of nucleosides, particularly uridine and adenosine, in cells expressing Equilibrative Nucleoside Transporters (ENTs). This suggests a role in modulating nucleotide synthesis and adenosine signaling pathways .
2. Cellular Effects
In vitro studies have indicated that this compound affects cellular uptake mechanisms and may alter metabolic pathways associated with nucleoside transport. The compound's ability to inhibit ENT activity could have implications for cancer therapy, as altered nucleoside transport is often associated with tumorigenesis .
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C26H29FN4O4 |
| Molecular Weight | 480.5 g/mol |
| α-Amylase Inhibition IC50 | Not specified |
| Uridine Uptake Inhibition | Significant |
Study on α-Amylase Inhibition
A study evaluated the inhibitory effect of various oxalamides on α-amylase activity, highlighting that compounds similar to this compound exhibit varying degrees of inhibition. The results suggested that structural modifications could enhance the potency of these inhibitors against α-amylase, making them potential candidates for diabetes management.
Investigation of Nucleoside Transporters
Research focusing on ENTs has shown that compounds structurally related to this compound can selectively inhibit ENT2 over ENT1. This selectivity may provide therapeutic advantages in conditions where modulation of adenosine signaling is beneficial, such as in certain cancers and inflammatory diseases .
Scientific Research Applications
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a chemical compound with potential applications in scientific research. The compound has a molecular weight of 361.4 and the molecular formula C17H20FN5O3 .
Chemical Structure
The compound contains a fluorophenylpiperazine核心 structure linked to an oxalamide moiety .
Properties
Notable properties include:
- Molecular Weight: 361.4
- Molecular Formula: C17H20FN5O3
- CAS Number: 1049475-91-3
- Melting Point: Not available
- Boiling Point: Not available
- Density: Not available
Potential Research Applications
While specific applications and case studies for this compound are not detailed in the provided search results, related compounds offer insight:
- Equilibrative Nucleoside Transporters (ENTs) Inhibition: Research on similar compounds, such as FPMINT, indicates potential applications as inhibitors of equilibrative nucleoside transporters (ENTs) . ENTs are crucial in nucleotide synthesis, adenosine function regulation, and chemotherapy . Some derivatives of draflazine have been reported to be more selective to ENT2 than to ENT1 .
- ENT2-Selective Inhibition: Given the interest in ENT2-selective inhibitors, this compound may be useful in studies aimed at selectively targeting ENT2 .
- Hybrid Compounds for Drug Design: Similar fluorophenyl-piperazine compounds have been explored as potential drugs with antihypertensive, antioxidant, and β-adrenolytic activity .
- FPMINT Analogues: It may be used to study the structure-activity relationship of FPMINT analogues .
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
- Dichlorophenyl vs. Fluorophenyl :
Compounds like N1-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (11) () and N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (10) () feature dichlorophenyl groups. The electron-withdrawing chlorine atoms may increase receptor binding affinity but reduce solubility compared to the fluorophenyl group in the target compound . - Methoxyphenyl :
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) () includes a methoxy group, which is electron-donating. This could lower piperazine basicity and alter pharmacokinetics compared to the fluorine-substituted analog .
Linker Chain Length
- Ethyl vs. Propyl/Butyl Linkers: The target compound uses an ethyl linker, whereas analogs like N1-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}-N2-(5-phenyl-1H-pyrazol-3-yl)oxalamide (9) () employ longer chains.
Terminal Heterocyclic Groups
- Isoxazol-3-yl vs. Pyrazolyl or Furan :
The isoxazole ring in the target compound contrasts with pyrazole (e.g., 11 , 10 ) or furan (e.g., N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide ; ) groups. Isoxazole’s electronegative oxygen and nitrogen atoms may enhance hydrogen bonding with targets, improving potency but possibly reducing metabolic stability compared to furan .
Pharmacological Implications
- Receptor Selectivity : Fluorophenyl and dichlorophenyl substituents may differentially target 5-HT1A vs. D2 receptors, with fluorine favoring metabolic stability and chlorine enhancing affinity .
- Solubility and Bioavailability : Isoxazole’s polarity could improve aqueous solubility relative to lipophilic groups like phenylpyrazole, though this requires experimental validation .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide?
Methodological Answer:
- Step 1 : Employ computational reaction path search methods (e.g., quantum chemical calculations) to identify energetically favorable intermediates and transition states .
- Step 2 : Use Design of Experiments (DoE) to systematically optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, a 2<sup>3</sup> factorial design can evaluate interactions between variables .
- Step 3 : Validate synthetic routes with analytical techniques like HPLC and NMR to confirm product identity and purity .
Table 1 : Example DoE Parameters for Synthesis Optimization
| Factor | Levels | Response Variable |
|---|---|---|
| Temperature (°C) | 80, 100, 120 | Yield (%) |
| Solvent (Polarity) | DMF, THF, Dichloromethane | Purity (HPLC area %) |
| Catalyst Loading (mol%) | 5, 10, 15 | Reaction Time (hours) |
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze <sup>1</sup>H and <sup>13</sup>C spectra to confirm substituent positions (e.g., piperazine ring protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]<sup>+</sup> peak at m/z 415.82 for analogous compounds) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, if single crystals are obtainable .
Q. What pharmacological targets are associated with this compound’s structural analogs?
Methodological Answer:
- In Vitro Binding Assays : Screen against serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand displacement assays .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenyl vs. chlorophenyl groups) to assess impact on receptor affinity .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported receptor binding data?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to identify stable binding conformations .
- Free Energy Perturbation (FEP) : Quantify binding affinity differences between analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) .
- Machine Learning : Train models on existing SAR data to predict novel analogs with improved selectivity .
Q. What methodologies are effective for analyzing synthesis byproducts and impurities?
Methodological Answer:
- HPLC-MS/MS : Detect trace impurities (e.g., dehalogenated byproducts) using high-resolution mass spectrometry .
- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) to identify degradation pathways .
Table 2 : Common Impurities in Piperazine-Based Compounds
| Impurity Type | Example Structure | Detection Method |
|---|---|---|
| Des-fluoro analog | Replace fluorine with hydrogen | HPLC (Retention time shift) |
| Oxalamide hydrolysis | Cleavage of oxalamide bond | MS/MS fragmentation |
Q. How can researchers design experiments to assess pharmacokinetic properties?
Methodological Answer:
- Solubility Assessment : Measure water solubility using shake-flask methods at pH 6.8 (common physiological condition) .
- Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption .
- Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS .
Table 3 : Key Physicochemical Parameters
| Parameter | Value (Example) | Method |
|---|---|---|
| LogS (ESOL) | -3.2 ± 0.5 | Shake-flask |
| TPSA | 85 Ų | Computational prediction |
| CYP3A4 Inhibition | IC50 > 10 µM | Fluorescence-based assay |
Q. What advanced separation techniques are suitable for purifying this compound?
Methodological Answer:
- Preparative HPLC : Use C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% TFA) .
- Membrane Technologies : Apply nanofiltration to remove low-molecular-weight impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
